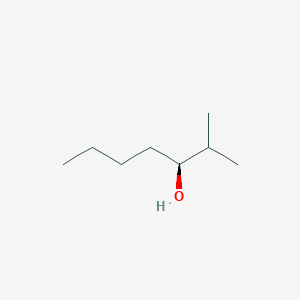
3-Heptanol, 2-methyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanol, 2-methyl-, (S)- is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. The compound is chiral, and the (S)- designation indicates the specific stereoisomer of the molecule. This compound is also known by other names such as 2-Methyl-3-heptanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Heptanol, 2-methyl-, (S)- can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 2-methyl-3-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 3-Heptanol, 2-methyl-, (S)- may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptanol, 2-methyl-, (S)- undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed
Oxidation: 2-Methyl-3-heptanone
Reduction: 3-Heptanol, 2-methyl-, (S)-
Substitution: Alkyl chlorides
Wissenschaftliche Forschungsanwendungen
3-Heptanol, 2-methyl-, (S)- has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereochemistry.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Heptanol, 2-methyl-, (S)- depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The stereochemistry of the molecule plays a crucial role in determining its binding affinity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-heptanol: Another stereoisomer of the compound with different spatial arrangement of atoms.
3-Methyl-2-heptanol: A structural isomer with the hydroxyl group on a different carbon atom.
Uniqueness
3-Heptanol, 2-methyl-, (S)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomer may exhibit different reactivity and biological activity compared to its other isomers .
Eigenschaften
CAS-Nummer |
66283-22-5 |
|---|---|
Molekularformel |
C8H18O |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
(3S)-2-methylheptan-3-ol |
InChI |
InChI=1S/C8H18O/c1-4-5-6-8(9)7(2)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
QGVFLDUEHSIZIG-QMMMGPOBSA-N |
Isomerische SMILES |
CCCC[C@@H](C(C)C)O |
Kanonische SMILES |
CCCCC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


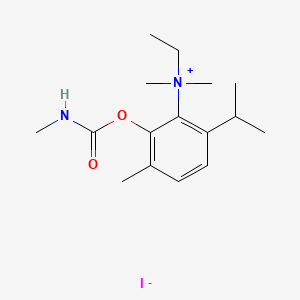
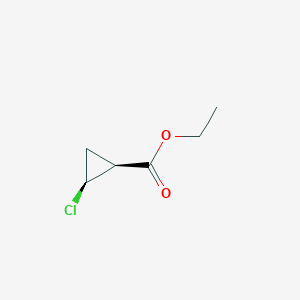
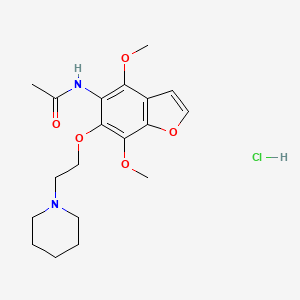

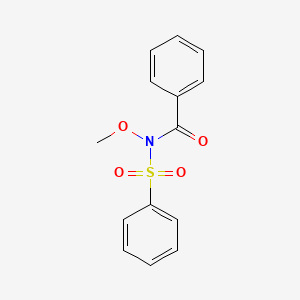
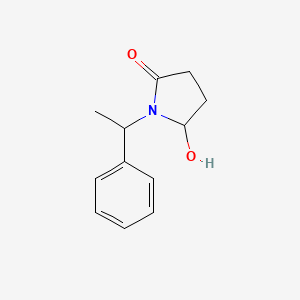
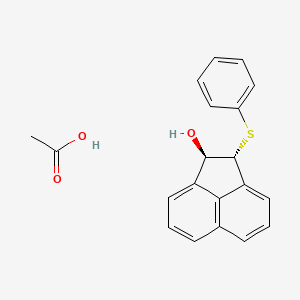
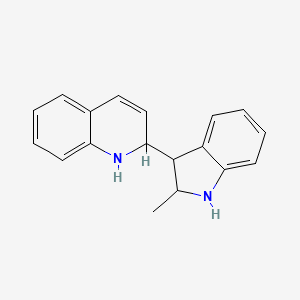
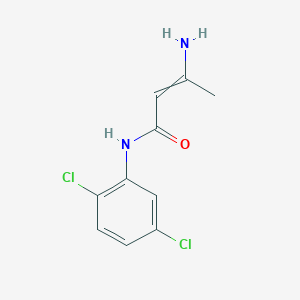
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
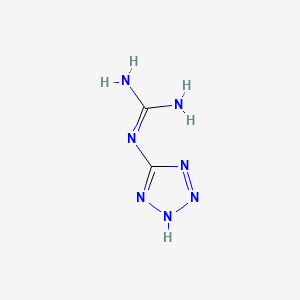
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
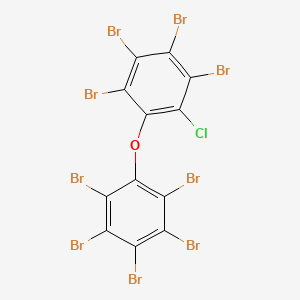
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
